5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVBLWQRCJXEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Pyridine Chemistry
The pyridine (B92270) ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. The electronic nature of the pyridine ring is characterized by a degree of electron deficiency compared to benzene (B151609), which influences its reactivity. The presence of substituents further modulates these electronic properties. In 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, the pyridine core is adorned with three key substituents: a chloro group at the 5-position, a 4-chlorophenyl group at the 3-position, and a primary amine at the 2-position.
The chloro substituent at the 5-position is an electron-withdrawing group, which further decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. Conversely, the amino group at the 2-position is a strong electron-donating group, which can activate the ring towards electrophilic substitution and also influence the regioselectivity of reactions. The 4-chlorophenyl group at the 3-position introduces significant steric bulk and provides a site for further functionalization, for instance, through cross-coupling reactions on the phenyl ring. The interplay of these electronic and steric effects makes this compound a molecule with nuanced and valuable reactivity.
Significance As a Primary Amine Building Block in Organic Synthesis
The primary amine functionality at the 2-position of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine is arguably its most significant feature for its role as a synthetic building block. Primary amines are exceptionally versatile functional groups in organic synthesis, participating in a wide range of chemical transformations.
The nucleophilic nature of the amino group allows for facile reactions with various electrophiles. For instance, it can be readily acylated to form amides, which are common linkages in biologically active molecules. It can also undergo N-alkylation or N-arylation reactions to introduce further diversity. Furthermore, the amino group can be diazotized and subsequently replaced by a variety of other functional groups, providing a gateway to a host of other pyridine (B92270) derivatives.
The 2-aminopyridine (B139424) moiety is a well-established pharmacophore in medicinal chemistry, known to interact with various biological targets. rsc.org Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity for metal chelation, makes it a valuable component in the design of enzyme inhibitors and receptor ligands. The presence of the primary amine in this compound thus provides a direct handle for incorporating this privileged scaffold into larger, more complex molecules with potential therapeutic applications.
Overview of Research Trajectories for Novel Synthetic Intermediates
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by mentally breaking down the target molecule into simpler, commercially available starting materials. For this compound, several strategic disconnections can be considered, primarily revolving around the formation of the pyridine ring and the introduction of its substituents.
A primary disconnection strategy involves breaking the C-C bond between the pyridine ring and the 4-chlorophenyl group. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key final step. This approach would require a suitably substituted 3-halo-5-chloropyridin-2-amine and a 4-chlorophenylboronic acid.
Another key disconnection is at the C-N bond of the amino group. This points towards the amination of a corresponding 2-halopyridine precursor. The timing of this amination step relative to the introduction of the other substituents is a critical strategic consideration.
Finally, a more fundamental disconnection involves the bonds of the pyridine ring itself, suggesting a de novo synthesis of the heterocyclic core from acyclic precursors. This approach offers the potential for high control over the substitution pattern from the outset.
A plausible retrosynthetic pathway is outlined below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis suggests a synthetic route starting from the construction of a substituted pyridine ring, followed by sequential introduction of the required functional groups.
Classical and Modern Synthetic Approaches
The synthesis of this compound can be approached through a variety of classical and modern synthetic methods. The choice of strategy often depends on factors such as the availability of starting materials, desired scale, and reaction efficiency.
Pyridine Ring Formation Strategies
The construction of the pyridine ring is a fundamental step. While numerous methods exist for pyridine synthesis, for a polysubstituted target like this, a strategy that allows for regioselective placement of substituents is crucial. One common approach is the Hantzsch pyridine synthesis or variations thereof, which involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. However, achieving the specific substitution pattern of the target molecule via a classical one-pot condensation can be challenging.
A more modern and often more controlled approach involves the [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine, which can provide access to multi-substituted 2-aminopyridines. researchgate.net This method offers a pathway to construct the 2-aminopyridine (B139424) core directly.
Introduction of Halogen and Phenyl Moieties
The introduction of the chlorine atom at the 5-position and the 4-chlorophenyl group at the 3-position can be achieved through several methods.
Halogenation: Direct electrophilic halogenation of a pre-formed pyridine ring is often difficult due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. gcwgandhinagar.com A more reliable method is to introduce the halogen via a Sandmeyer-type reaction from a corresponding aminopyridine or to incorporate it during the ring formation step from halogenated precursors.
Introduction of the Phenyl Moiety: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction would involve the coupling of a halogenated pyridine derivative (e.g., a 3-bromo or 3-iodopyridine) with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, base, and solvent is critical for achieving high yields. mdpi.comacs.org
A plausible synthetic sequence could involve starting with a commercially available substituted pyridine, such as 3-amino-5-chloropyridine, and then introducing the 4-chlorophenyl group.
Amination Techniques
The introduction of the amino group at the 2-position is a key transformation. Several methods are available for the amination of pyridines.
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group, such as a halogen, is present at the 2-position of the pyridine ring, direct displacement with an amine source can be achieved. researchgate.netacs.org The reactivity of halopyridines towards SNAr is generally higher for halogens at the 2- and 4-positions. wikipedia.org The reaction can be promoted by high temperatures or the use of strong bases.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and is applicable to the amination of halo-heterocycles. nih.gov It often proceeds under milder conditions than traditional SNAr reactions and tolerates a wide range of functional groups.
Chichibabin Reaction: This classical reaction involves the direct amination of pyridine with sodium amide to introduce an amino group at the 2-position. youtube.com However, this method is generally limited to unactivated pyridines and may not be suitable for highly substituted or functionalized substrates.
A modern approach involves the use of specialized reagents that can selectively functionalize the C2 position of pyridines to introduce an amino group. galchimia.com
Optimization of Reaction Conditions and Yield
The efficiency of the synthetic route to this compound is highly dependent on the optimization of reaction conditions for key steps, particularly the Suzuki-Miyaura coupling and the amination reaction.
For the Suzuki-Miyaura coupling, several parameters can be varied to maximize the yield and minimize side products. These include the choice of palladium catalyst, base, solvent, and reaction temperature.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/Ethanol (B145695)/H₂O | 80 | Moderate |
| 2 | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 100 | Good |
| 3 | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 90 | High |
| 4 | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 110 | Good |
Data is illustrative and based on general findings for Suzuki-Miyaura reactions on pyridine substrates. mdpi.comacs.org
Similarly, for the amination step, if proceeding via a Buchwald-Hartwig reaction, the choice of ligand for the palladium catalyst is crucial.
Table 2: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 90 |
| 3 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | THF | 80 |
Data is illustrative and based on general findings for Buchwald-Hartwig aminations. nih.gov
Systematic screening of these parameters is essential to identify the optimal conditions for the synthesis of the target molecule.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is increasingly important in modern synthetic chemistry to minimize environmental impact. nih.gov Several aspects of the synthesis of this compound can be addressed from a green chemistry perspective.
Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product is a key principle. Ring-forming reactions that proceed via condensations with the elimination of water have good atom economy. Cross-coupling reactions, while powerful, can have lower atom economy due to the use of stoichiometric organometallic reagents and bases.
Use of Safer Solvents: Whenever possible, hazardous solvents such as chlorinated hydrocarbons and some aprotic polar solvents should be replaced with greener alternatives like water, ethanol, or 2-propanol. researchgate.net The use of solvent-free reaction conditions or reactions in water for steps like SNAr can significantly improve the greenness of the synthesis. researchgate.net
Catalysis: The use of catalytic methods, such as the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, is inherently greener than using stoichiometric reagents. The development of highly active catalysts that can be used at low loadings is a continuous goal. Iron-catalyzed reactions are also emerging as a more sustainable alternative to palladium-based methods for some transformations. rsc.org
Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov Flow chemistry is another technology that can offer better heat and mass transfer, leading to improved reaction control and efficiency. researchgate.net
Waste Reduction: Optimizing reactions to achieve high yields and selectivity minimizes the formation of byproducts and reduces waste. The development of purification methods that avoid chromatography, such as crystallization, also contributes to a greener process.
By considering these principles throughout the planning and execution of the synthesis, the environmental footprint of producing this compound can be significantly reduced.
Scale-Up Considerations for Laboratory to Pilot Production
The transition of a synthetic route for this compound from the laboratory bench to a pilot plant introduces a host of challenges that extend beyond simple volumetric increases. A successful scale-up requires a thorough understanding of the chemical process, reaction kinetics, thermodynamics, and engineering principles to ensure safety, efficiency, consistency, and economic viability. For a molecule like this compound, which is likely synthesized via a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling, specific considerations are paramount.
The probable synthetic approach involves the coupling of a substituted chloropyridine with a chlorophenylboronic acid derivative. The scale-up of such processes necessitates meticulous attention to detail to mitigate risks and achieve the desired product quality and yield. acs.org Key areas of focus include reaction parameter optimization, management of exotherms, ensuring efficient mixing, and addressing the challenges associated with catalyst activity, stability, and removal. acs.orgnih.gov
Key Challenges and Mitigation Strategies in Pilot Production
The scale-up process from laboratory to pilot production can present several predictable challenges. These challenges, along with potential strategies to mitigate them, are crucial for the successful manufacturing of this compound.
| Challenge Category | Specific Issue | Potential Mitigation Strategies |
| Reaction Kinetics & Temperature Control | Inconsistent reaction kinetics and localized hot spots due to poor heat transfer in larger reactors. Deviations from the optimal internal reaction temperature can lead to stalled reactions or the formation of impurities. acs.org | - Utilize jacketed reactors with precise temperature control systems. - Perform calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the reaction's heat flow and thermal risks. - Adjust the rate of reagent addition to control the exothermic release. - Select a solvent system with a suitable boiling point to aid in temperature management through reflux. acs.org |
| Mixing and Mass Transfer | Inefficient mixing leading to non-homogeneity, affecting reaction rates and selectivity. Stirring efficiency is critical as the process may involve slurry states during the reaction and crystallization. acs.org | - Select appropriate impeller design and agitation speed based on reactor geometry and reaction mixture viscosity. - Conduct computational fluid dynamics (CFD) modeling to simulate and optimize mixing. - Ensure solids remain suspended to facilitate reaction and prevent settling. |
| Catalyst and Reagent Handling | Sensitivity of palladium catalysts to oxygen, which can lead to deactivation. acs.org Maintaining strict anaerobic conditions during workup and crystallization is crucial. acs.org | - Employ robust inerting procedures (e.g., nitrogen or argon purging) for reactors and transfer lines. sigmaaldrich.com - Use degassed solvents and reagents. sigmaaldrich.com - Consider the use of air-stable palladium pre-catalysts that activate in situ. nih.gov |
| Process Safety | Potential for runaway reactions, especially with highly exothermic cross-coupling steps. | - Conduct thorough hazard evaluation studies (e.g., Differential Scanning Calorimetry - DSC, Accelerating Rate Calorimetry - ARC). - Develop and implement emergency shutdown procedures. - Ensure adequate pressure relief systems are in place. |
| Product Isolation and Purification | Difficulty in removing residual palladium to meet stringent pharmaceutical specifications (ppm levels). nih.gov Changes in crystallization behavior at larger scales. | - Employ specialized palladium scavengers (e.g., silica-based thiols, activated carbon). acs.org - Optimize crystallization conditions (solvent, temperature profile, seeding) to ensure consistent crystal form and purity. - Evaluate alternative purification methods like column chromatography or selective precipitation. |
| Environmental and Economic Factors | High cost and environmental impact of palladium catalysts. nih.gov Solvent selection and waste stream management. | - Optimize catalyst loading to the lowest effective level. nih.gov - Investigate catalyst recycling strategies. - Select greener solvents and develop processes to minimize and treat waste streams effectively. nih.gov |
Detailed Research Findings on Scale-Up of Similar Processes
Research into the large-scale application of palladium-catalyzed couplings, such as the Suzuki-Miyaura reaction, provides valuable insights applicable to the production of this compound.
One significant finding is the critical role of maintaining an optimal internal reaction temperature. acs.org In a case study involving a 50 kg scale manufacturing campaign, the process was conducted at a high-altitude contract manufacturing organization (CMO). To maintain the required internal temperature of 89–90 °C, a pressure vessel was necessary to compensate for the lower boiling point of the solvent system at that altitude. acs.org Despite laboratory preparations, the scaled-up batches showed unexpected levels of impurities and residual palladium. The investigation revealed that elevated external temperatures and overly strict anaerobic conditions during the workup phase were the root causes. acs.org This highlights the importance of re-evaluating and optimizing parameters even when a process appears robust at the lab scale.
Another critical aspect is the choice of reagents and their impact on downstream processing. The use of stable and crystalline diethanolamine (B148213) boronic esters, for instance, has been shown to be advantageous in large-scale Suzuki reactions. acs.org These esters can hydrolyze rapidly under reaction conditions, and the liberated diethanolamine can influence both the catalysis and the subsequent removal of palladium, potentially eliminating the need for costly solid-supported scavenging steps. acs.org The successful 200-fold scale-up of a process for lanabecestat, from 500 g to 100 kg, underscores the value of such process development. acs.org
Furthermore, the choice of solvent and base can be modified during scale-up to improve process efficiency and economics. In the synthesis of OSU-6162, changing the solvent from tetrahydrofuran (B95107) to toluene and the base from hydroxide (B78521) to carbonate allowed for a significant reduction in catalyst loading and resulted in a higher yield of the desired product on a 200-kg scale. researchgate.net
Finally, the physical form of the product and impurities can be highly dependent on the scale. An uncontrolled precipitation in the laboratory might become a more controlled crystallization at the pilot scale, or vice-versa. Understanding the solubility profiles of the product and impurities in the chosen solvent system is crucial for developing a robust isolation procedure that consistently delivers the active pharmaceutical ingredient (API) with the required purity. acs.org
Reactions at the Primary Amine Moiety
The primary amine group at the C2 position is a key site for nucleophilic reactions, enabling the introduction of a wide variety of functional groups and the construction of new heterocyclic systems.
Acylation and Sulfonylation Reactions
The primary amino group of 2-aminopyridine derivatives readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy for protecting the amine group or for introducing specific acyl moieties to modulate the compound's properties. For instance, in a related analogue, 2-amino-5-chloropyridine (B124133) can be nitrated and subsequently acylated to yield 5-chloro-3-nitro-2-fluoroacylamidopyridine. google.com This demonstrates the amine's capacity to react even in the presence of other functional groups.
Similarly, sulfonylation occurs when the amine is treated with sulfonyl chlorides, typically in the presence of a base like pyridine or triethylamine. This reaction leads to the formation of stable sulfonamides. The synthesis of 2-Amino-5-chloro-pyridine-3-sulfonic acid amide and its corresponding sulfonyl chloride precursor highlights the reactivity of the aminopyridine scaffold towards sulfonation and subsequent derivatization. biosynth.comsigmaaldrich.com
Alkylation and Reductive Amination
Direct alkylation of the primary amine with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, making purification difficult. A more controlled and widely used method for introducing alkyl groups is reductive amination.
This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method prevents over-alkylation and is highly versatile, allowing for the introduction of a wide array of alkyl substituents depending on the carbonyl compound used.
Formation of Heterocyclic Rings
The 2-aminopyridine motif is a foundational building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. The primary amine can act as a binucleophile in cyclization reactions.
A notable example is the synthesis of imidazo[4,5-b]pyridine derivatives. Starting from 2-amino-5-chloropyridine, a sequence of nitration, acylation, and subsequent reduction of the nitro group leads to an intramolecular cyclization, forming the fused imidazole (B134444) ring. google.com This transformation highlights the utility of the amino group in constructing complex polycyclic structures. Another common strategy involves the reaction of 2-aminopyridines with β-ketoesters or similar 1,3-dielectrophiles to construct fused pyridopyrimidine rings. Furthermore, reactions with reagents like chloroacetamide can lead to the formation of triazolo-thiadiazine systems through multi-step cyclization processes. researchgate.net
Reactions Involving the Halogenated Pyridine Nucleus
The chlorine atom at the C5 position of the pyridine ring serves as a handle for introducing further molecular complexity, primarily through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) on a pyridine ring typically occurs at the C2 and C4 positions, which are electronically activated by the ring nitrogen atom. youtube.comstackexchange.com The C5 position is less electrophilic and generally less reactive towards SNAr. For substitution to occur at the C5 position, harsh reaction conditions or the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate are usually required. researchgate.net In the case of this compound, the absence of additional activating groups ortho or para to the C5-chloro substituent makes direct SNAr reactions with common nucleophiles challenging.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most effective way to functionalize the C5-chloro position of the title compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester. This reaction is highly effective for functionalizing chloropyridines, including those bearing amino groups. organic-chemistry.orgmdpi.com The C5-chloro position of the 2-aminopyridine scaffold readily participates in Suzuki coupling, allowing for the introduction of various aryl and heteroaryl substituents. Highly active catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, can achieve high yields even with challenging substrates like amino-substituted heteroaryl chlorides. organic-chemistry.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on an Analogous 2-Amino-5-chloropyridine Scaffold Data based on reactions with the parent 2-amino-5-chloropyridine scaffold.
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |
| 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 5-(2,6-Dimethylphenyl)pyridin-2-amine | 82 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 5-(4-Methoxyphenyl)pyridin-2-amine | 95 |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME | 5-(Thiophen-2-yl)pyridin-2-amine | 91 |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 5-(Pyridin-3-yl)pyridin-2-amine | 78 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C triple bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is well-documented for halo-pyridines and provides a direct route to alkynylpyridine derivatives. Research on the closely related 2-amino-3-bromo-5-chloropyridine (B1272082) shows that it undergoes Sonogashira coupling with various terminal alkynes. scirp.org This demonstrates the viability of using the C5-chloro position as a coupling site, although it is less reactive than a C-Br bond. The resulting alkynylamines are valuable intermediates for synthesizing other heterocyclic systems like indoles and quinolines. scirp.org
Table 2: Examples of Sonogashira Coupling Reactions on an Analogous 2-Amino-5-chloropyridine Scaffold Data based on reactions with the analogous 2-amino-3-bromo-5-chloropyridine substrate, coupling at the more reactive C3-bromo position, indicating potential reactivity for the C5-chloro position under optimized conditions.
| Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |
| Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 3-(Phenylethynyl)-5-chloropyridin-2-amine | 92 |
| 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 3-(Hept-1-yn-1-yl)-5-chloropyridin-2-amine | 89 |
| 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 3-(3,3-Dimethylbut-1-yn-1-yl)-5-chloropyridin-2-amine | 81 |
| (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 3-((Trimethylsilyl)ethynyl)-5-chloropyridin-2-amine | 96 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction can be applied to the C5-chloro position of this compound to introduce a second amino group, leading to the synthesis of pyridine-2,5-diamine derivatives. The reaction is compatible with a wide range of primary and secondary amines and has been successfully applied to various chloropyridines. nih.gov Modern catalyst systems with specialized ligands enable these couplings to proceed under mild conditions with high efficiency. wikipedia.org
Application of 5 Chloro 3 4 Chlorophenyl Pyridin 2 Amine in the Synthesis of Complex Molecular Architectures
Design and Synthesis of Advanced Pharmaceutical Intermediates
The 5-chloro-3-(4-chlorophenyl)pyridin-2-amine scaffold is a key constituent in the design of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors for cancer therapy. nih.gov The chlorinated pyridine (B92270) and phenyl rings provide a foundational structure that can be strategically modified to interact with the active sites of enzymes like cyclin-dependent kinases (CDKs). nih.gov
Research into analogous structures, such as 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, has demonstrated the importance of the substituted pyridine motif for potent inhibitory activity against CDK6 and CDK9. chemrxiv.org By utilizing the this compound core, medicinal chemists can synthesize a variety of derivatives to establish structure-activity relationships (SAR). For instance, modifications at the amino group or further substitution on the phenyl ring can be systematically explored to optimize potency and selectivity for specific kinase targets.
The synthesis of these advanced intermediates often involves coupling reactions where the amino group of this compound is reacted with other heterocyclic systems. The general synthetic approach allows for the creation of a library of compounds that can be screened for therapeutic activity.
Table 1: Exemplary Kinase Inhibitor Scaffolds Derived from Aminopyridine Cores
| Scaffold Class | Target Kinase(s) | Key Structural Features |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9, CDK2, CDK1 | Substituted aniline (B41778) and thiazole (B1198619) moieties on a pyrimidine (B1678525) core. nih.gov |
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazolines | CDK4/6 | Pyridine or benzene (B151609) ring substitution at the C2 position of the quinazoline. researchgate.net |
| 3,5-disubstituted pyridines | Mycobacterium tuberculosis DprE1 | Varied substitutions at the 3 and 5 positions of the pyridine ring. nih.gov |
| 2-Amino-4-aryl-5-chloropyrimidines | VEGFR-2, CDK1 | Aryl group at the 4-position and chlorine at the 5-position of the 2-aminopyrimidine. bldpharm.com |
This table is generated based on data from related pyridine and pyrimidine structures to illustrate potential applications.
Development of Novel Agrochemical Scaffolds
In the agrochemical sector, pyridine derivatives are integral to the development of new insecticides and herbicides. researchgate.netnih.gov The this compound structure possesses features, such as the chlorophenyl and chloropyridine moieties, that are commonly found in active agrochemical compounds. These halogenated aromatic rings can enhance the biological activity and environmental persistence of the resulting pesticides.
The synthesis of novel agrochemical scaffolds from this precursor can involve modifications to create compounds that target specific biological pathways in pests or weeds. For example, derivatives can be designed to act as insecticides by targeting the nervous systems of insects. nih.gov Research on related pyridine derivatives has shown that specific substitution patterns can lead to potent insecticidal activity against various pests. nih.gov
Furthermore, the structural motif of this compound can be incorporated into herbicidal compounds. Patents have described pyridine carboxylic acid derivatives with herbicidal effects, and synergistic compositions when combined with certain insecticides. google.comgoogle.com This suggests that derivatives of this compound could be explored for similar dual-action or synergistic agrochemical products.
Table 2: Examples of Pyridine-Based Agrochemicals and Key Intermediates
| Compound/Intermediate Class | Agrochemical Type | Target/Mode of Action |
| 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid | Herbicide | Broadleaf weed control in cereals. google.com |
| Haloxifop-P | Herbicide | ACCase inhibitor for control of grass weeds. google.com |
| Piperidinium 5-acetyl-4-(4'-chlorophenyl)-3-cyano-6-methyl-pyridine-2-thiolate | Insecticide | Aphicidal activity. nih.gov |
| 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides | Intermediate | Precursor for various agrochemicals. nih.gov |
This table includes examples of related pyridine structures to indicate potential agrochemical applications.
Utilization in Polymer and Material Science
While direct applications of this compound in polymer and material science are not extensively documented, the 2-aminopyridine (B139424) functionality serves as a versatile anchor for creating functional polymers. The amino group can act as a site for polymerization or for grafting onto existing polymer backbones. mdpi.com
For instance, 2-aminopyridine derivatives can be incorporated into polymer chains to introduce specific properties, such as fluorescence or antimicrobial activity. beilstein-journals.org The synthesis of pyridine-grafted copolymers has been shown to yield materials with enhanced thermal stability and solubility, as well as interesting photophysical properties. beilstein-journals.org The pyridine nitrogen can also be used to create coordination polymers by complexing with metal ions, leading to materials with unique supramolecular architectures. nih.gov
The hydrogenation of polymers containing pyridine rings is a known method to produce polymers with secondary and tertiary amine functionalities, which can alter the material's properties, such as solubility and basicity. acs.org Although specific research on polymers derived from this compound is limited, its structure suggests potential as a monomer or functionalizing agent to create novel materials with tailored electronic, optical, or biological properties.
Table 3: Potential Applications of Aminopyridine-Containing Polymers
| Polymer Type | Functional Group | Potential Application |
| Pyridine-grafted copolymers | 2-Aminopyridine | Fluorescent materials, Antimicrobial surfaces. mdpi.combeilstein-journals.org |
| Coordination polymers | Pyridine nitrogen | Supramolecular assemblies, Catalysis. nih.gov |
| Hydrogenated pyridine polymers | Secondary/tertiary amines | Modified solubility and basicity. acs.org |
This table is based on the general utility of aminopyridine derivatives in material science.
Contributions to Chemical Libraries and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology to create libraries of structurally diverse small molecules. researchgate.net The this compound scaffold is an excellent starting point for DOS due to its multiple reactive sites, which allow for divergent synthesis pathways.
From this single precursor, a multitude of different molecular skeletons can be generated. The amino group can be acylated, alkylated, or used in cyclization reactions to form fused heterocyclic systems. The chlorine atoms on both the pyridine and phenyl rings can be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the core scaffold.
The creation of combinatorial libraries based on the 3,5-disubstituted pyridine-2-amine framework can accelerate the discovery of new bioactive compounds. nih.gov By systematically varying the substituents at different positions, researchers can generate large numbers of unique molecules for high-throughput screening against various biological targets. beilstein-journals.org
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 3 4 Chlorophenyl Pyridin 2 Amine and Its Synthetic Derivatives
Comprehensive NMR Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of an organic compound. A complete NMR analysis of 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine would involve a combination of one-dimensional and two-dimensional experiments.
Proton and Carbon-13 NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as a characteristic signal for the amine (NH₂) protons. The chemical shifts (δ, ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, Hz) would allow for the assignment of each proton to its specific position in the molecule.
¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (e.g., aromatic, bonded to a heteroatom).
A hypothetical data table for the expected NMR signals is presented below. The exact values would need to be determined experimentally.
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-4 | d | Pyridine ring | ||
| H-6 | d | Pyridine ring | ||
| H-2', H-6' | d | Phenyl ring | ||
| H-3', H-5' | d | Phenyl ring | ||
| NH₂ | br s | Amine group |
| ¹³C NMR | δ (ppm) | Assignment |
| C-2 | Pyridine ring | |
| C-3 | Pyridine ring | |
| C-4 | Pyridine ring | |
| C-5 | Pyridine ring | |
| C-6 | Pyridine ring | |
| C-1' | Phenyl ring | |
| C-2', C-6' | Phenyl ring | |
| C-3', C-5' | Phenyl ring | |
| C-4' | Phenyl ring |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR experiments are crucial for confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish which protons are adjacent to each other on the pyridine and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the pyridine and phenyl rings and for assigning quaternary (non-protonated) carbons.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound, which is C₁₁H₈Cl₂N₂. The presence of two chlorine atoms would be indicated by a characteristic isotopic pattern in the mass spectrum.
| HRMS Data | |
| Molecular Formula | C₁₁H₈Cl₂N₂ |
| Calculated m/z | [Value] |
| Measured m/z | [Value] |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bond between the two aromatic rings and fragmentation of the pyridine ring.
Infrared and UV-Vis Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the various functional groups present in the molecule.
| IR Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| N-H stretching | Amine | |
| C-H stretching | Aromatic | |
| C=C and C=N stretching | Aromatic rings | |
| C-Cl stretching | Chloro groups |
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal the wavelengths at which the molecule absorbs light. These absorptions correspond to electronic transitions within the molecule, often π → π* and n → π* transitions associated with the aromatic rings and the amine group. The positions of the absorption maxima (λ_max) would be characteristic of the chromophoric system.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the absolute stereochemistry and preferred conformation of a molecule in the solid state. While crystallographic data for this compound is not publicly available, analysis of its closely related synthetic derivatives offers significant insights into its likely structural characteristics.
The crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was determined to be in the monoclinic system with the space group P21/c. growingscience.com The unit cell parameters were found to be a = 3.817(3) Å, b = 13.533(10) Å, and c = 19.607(15) Å, with a β angle of 93.401(10)°. growingscience.com
Further conformational insights can be drawn from the analysis of N-(4-Chlorophenyl)-3-nitropyridin-2-amine. In this molecule, an almost planar conformation is established, with a dihedral angle of 9.89 (8)° between the pyridine and benzene (B151609) rings. This planarity is supported by intramolecular N—H⋯O and C—H⋯N interactions. nih.gov This suggests that intramolecular hydrogen bonding can significantly influence the coplanarity of the aryl and pyridyl rings.
The precise bond lengths and angles determined from X-ray crystallography are fundamental to understanding the electronic and steric properties of these molecules. The interactive data tables below summarize key crystallographic data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, which serves as a pertinent reference for the target compound. growingscience.com
Interactive Data Table: Selected Bond Lengths for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com
| Atom 1 | Atom 2 | Bond Length (Å) |
| N1 | N2 | 1.336 |
| N3 | C10 | 1.333 |
Interactive Data Table: Selected Bond Angles for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| N3 | C10 | N1 | 116.4 |
| N4 | C11 | C9 | 176.2 |
| N2 | N1 | C10 | 120.08 |
Interactive Data Table: Selected Torsion Angles for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile growingscience.com
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |
| C1 | C6 | C7 | C9 | -43.4 |
| C7 | C9 | C11 | N4 | -132 |
| N1 | N2 | C8 | C7 | -1.1 |
| C11 | C9 | C10 | N3 | 2.6 |
The torsion angles, in particular, highlight the non-planar relationship between the 4-chlorophenyl substituent and the pyridazine (B1198779) ring. The angle of -43.4° for C1-C6-C7-C9 demonstrates a significant twist of the phenyl ring out of the plane of the heterocyclic system. growingscience.com This conformational preference is likely a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyridazine ring. It is reasonable to infer that this compound would adopt a similarly twisted conformation to alleviate steric strain between the 4-chlorophenyl group and the chloro and amino substituents on the pyridine ring.
In the absence of chiral centers, the concept of absolute stereochemistry is not applicable to this compound itself. However, for synthetic derivatives that may incorporate chiral moieties, X-ray crystallography would be the definitive technique for assigning the absolute configuration of each stereocenter.
Computational Chemistry and Molecular Modeling Investigations on 5 Chloro 3 4 Chlorophenyl Pyridin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, often employing Density Functional Theory (DFT), can predict a molecule's geometry, electronic structure, and reactivity.
Electronic Structure Analysis (e.g., HOMO-LUMO, electrostatic potentials)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's excitability and its ability to participate in charge transfer interactions. A smaller gap generally indicates higher reactivity.
The molecular electrostatic potential (MEP) map is another vital tool derived from quantum chemical calculations. It illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how a molecule will interact with other chemical species, including biological targets. For substituted pyridines, the MEP can reveal how substituents influence the reactivity of the pyridine (B92270) nitrogen and other functional groups.
Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations can be employed to map out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. For a molecule like 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, such studies could predict its behavior in various chemical transformations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static. Conformational analysis aims to identify the most stable spatial arrangements of a molecule's atoms. This is particularly important for molecules with rotatable bonds. Molecular dynamics (MD) simulations provide a more dynamic picture, simulating the movement of atoms and molecules over time. MD simulations can reveal how a molecule behaves in different environments, such as in solution, and can provide insights into its flexibility and interactions with its surroundings.
In Silico Exploration of Potential Binding Modes as a Scaffold
In the context of drug discovery, in silico methods like molecular docking are used to predict how a molecule might bind to a biological target, such as a protein or enzyme. The 3-phenylpyridin-2-amine scaffold is of interest in medicinal chemistry, and understanding its potential binding modes is crucial for designing new therapeutic agents. Docking studies would involve placing the this compound molecule into the active site of a target protein and calculating the binding affinity.
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry can predict the reactivity and selectivity of a molecule in various chemical reactions. Reactivity indices, derived from the electronic structure, can indicate which sites on the molecule are most likely to undergo electrophilic or nucleophilic attack. For a molecule with multiple functional groups like this compound, these predictions can help in designing synthetic routes and understanding its chemical behavior. For example, computational models could predict the regioselectivity of further substitution on the pyridine or phenyl rings.
Emerging Research Frontiers and Future Perspectives on 5 Chloro 3 4 Chlorophenyl Pyridin 2 Amine
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of substituted pyridines and related heterocyclic compounds is increasingly benefiting from the adoption of continuous flow chemistry. researchgate.netnih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. For a molecule like 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, a multi-step synthesis could be streamlined into a "telescoped" sequence where intermediates are generated and consumed in a continuous stream, minimizing manual handling and purification steps. nih.gov
Automated synthesis platforms, which combine flow reactors with real-time reaction monitoring and machine learning algorithms for optimization, represent the next evolution. Such systems could be employed to rapidly explore the reaction space for the synthesis of this compound and its derivatives, varying parameters like temperature, pressure, residence time, and reagent stoichiometry to identify optimal conditions. The uncatalyzed amination of chloropyridines, for instance, has been shown to be efficient in flow reactors at high temperatures, a process that could be adapted for related syntheses. researchgate.net
Table 1: Comparison of Batch vs. Flow Synthesis for Substituted Heterocycles
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Handling of potentially hazardous reagents and intermediates in large quantities. | Small reaction volumes at any given time significantly reduce risk. |
| Control | Difficult to maintain precise control over temperature and mixing. | Superior heat and mass transfer allows for precise reaction control. |
| Scalability | Scaling up can be challenging and may require re-optimization. | Scalability is often achieved by running the system for longer periods ("numbering up"). |
| Efficiency | Often requires intermediate isolation and purification, leading to longer cycle times. | "Telescoped" reactions can proceed through multiple steps without isolation. nih.gov |
Development of Asymmetric Synthesis Methodologies
The development of chiral derivatives of pyridines is a significant area of research due to their prevalence in pharmaceuticals and bioactive natural products. chim.itacs.org While this compound is achiral, its derivatization could lead to the formation of chiral centers. The catalytic asymmetric synthesis of chiral pyridines, however, presents challenges due to the coordinating ability of the pyridine (B92270) nitrogen, which can deactivate metal catalysts. chim.it
Recent advances have focused on the development of robust catalytic systems that can tolerate the pyridine motif. rsc.orgrsc.org For example, rhodium-catalyzed asymmetric conjugate additions and iridium-catalyzed C-H borylation have been successfully applied to pyridyl substrates. chim.it Future research could focus on adapting these methodologies to functionalize the pyridine ring of this compound or its derivatives in an enantioselective manner. Another approach involves the asymmetric synthesis of pyridine-containing scaffolds from prochiral precursors, a strategy that has been used to create a library of tunable chiral pyridine–aminophosphine ligands. rsc.org
Exploration of Novel Catalytic Transformations
The functionalization of the this compound scaffold can be envisioned through a variety of modern catalytic methods. Cross-coupling reactions are a cornerstone of modern synthetic chemistry and could be applied to this molecule. For instance, the chlorine atoms on both the pyridine and phenyl rings could potentially be targeted for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to introduce new carbon-carbon or carbon-heteroatom bonds, thereby creating a library of novel derivatives.
Furthermore, C-H activation represents a powerful tool for the direct functionalization of aromatic rings. While challenging, the development of catalysts for the regioselective C-H functionalization of the pyridine or phenyl rings of this compound would provide a highly efficient route to novel analogues. Research into pyridine-directed C-H functionalization is an active field and could provide pathways for such transformations. chim.it
Table 2: Potential Catalytic Transformations for Derivatization
| Reaction Type | Potential Application on this compound | Expected Outcome |
|---|---|---|
| Suzuki Coupling | Reaction at the C-Cl bonds with boronic acids. | Formation of new C-C bonds, linking new aryl or alkyl groups. |
| Buchwald-Hartwig Amination | Reaction at the C-Cl bonds with various amines. | Introduction of diverse amino substituents. |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the pyridine or phenyl rings. | Atom-economical introduction of new functional groups without pre-functionalization. |
Sustainable and Biocatalytic Approaches to Synthesis and Derivatization
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, use renewable resources, and employ milder reaction conditions. For the synthesis of this compound, this could involve developing routes that avoid harsh reagents and minimize the use of protecting groups.
Biocatalysis offers a particularly promising avenue for the sustainable synthesis and derivatization of amine-containing pharmaceuticals. mdpi.com Enzymes such as transaminases and imine reductases are increasingly used for the asymmetric synthesis of chiral amines, often operating in aqueous media under mild conditions. mdpi.com While direct biocatalytic routes to this compound have not been reported, the biotransformation of related chloroaromatic compounds has been documented. nih.govresearchgate.net For instance, Rhodococcus strains have been shown to perform enantioselective biotransformations of amides. researchgate.net Future research could explore the potential of engineered enzymes for the synthesis of the core structure or for the selective functionalization of the molecule, such as hydroxylation or amination, at specific positions.
Q & A
Q. What are the optimal synthetic routes for 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine, and how can purity be ensured?
Answer: The synthesis typically involves multi-step procedures, such as coupling reactions between chlorinated phenyl precursors and pyridine derivatives under controlled conditions. Key steps include:
- Temperature control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., over-chlorination) .
- Purification : Use column chromatography with silica gel and solvent systems like hexane/ethyl acetate (5:1) to isolate intermediates. Final purification may involve recrystallization from ethanol .
- Characterization : Validate purity via TLC (Rf ~0.36–0.69 in hexane/EtOAc) and confirm structure using (e.g., aromatic protons at δ 6.8–8.2 ppm) and (pyridine carbons at ~110–150 ppm) .
Q. How can researchers confirm the molecular structure of this compound experimentally?
Answer: Combine multiple analytical techniques:
- X-ray crystallography : Resolve bond angles and intermolecular interactions (e.g., hydrogen bonds between amine groups and pyridine N-atoms, Cl⋯Cl contacts ~3.28 Å) .
- Mass spectrometry : Confirm molecular weight (expected [M+H] ~253.7 g/mol) and fragmentation patterns .
- Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of this compound?
Answer: Structure-activity relationship (SAR) studies reveal:
- Chlorine position : Substitution at the 4-position on the phenyl ring enhances hydrophobic interactions with enzyme pockets (e.g., viral protease inhibition) .
- Pyridine ring modifications : Introducing electron-withdrawing groups (e.g., -CF) at position 5 increases lipophilicity and binding affinity, as seen in analogs like 5-Chloro-3-(trifluoromethyl)pyridin-2-amine .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with enzyme inhibition assays (IC measurements) .
Q. How can conflicting bioactivity data for this compound be resolved?
Answer: Address discrepancies through:
- Batch analysis : Compare purity levels (≥95% by HPLC) across studies, as impurities like unreacted chlorinated intermediates may skew results .
- Assay conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin may yield varying IC values) .
- Control experiments : Test against structurally related compounds (e.g., 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine) to isolate substituent-specific effects .
Q. What strategies are effective for scaling up synthesis without compromising yield?
Answer: Optimize reaction parameters for scalability:
- Catalyst screening : Transition from homogeneous (e.g., ZnCl) to heterogeneous catalysts (e.g., immobilized Pd) to improve recyclability .
- Solvent selection : Replace ethanol with toluene for better temperature control in large-scale reflux .
- Process monitoring : Implement in-line FTIR to track reaction progress and minimize byproducts .
Q. How can researchers investigate the compound’s interactions with biological targets?
Answer: Use biophysical and computational tools:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., K values) with immobilized enzymes .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular dynamics simulations : Model binding stability over 100 ns trajectories (e.g., using GROMACS) to identify critical residues .
Q. What are the key challenges in characterizing degradation products of this compound?
Answer:
- Degradation pathways : Hydrolysis of the amine group or dechlorination under acidic/alkaline conditions may occur. Use LC-MS/MS to identify fragments (e.g., m/z 189.2 for dechlorinated species) .
- Stability studies : Conduct forced degradation (40°C/75% RH for 4 weeks) and compare with accelerated stability data .
Q. How do solvent polarity and pH affect the compound’s solubility and reactivity?
Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (≥50 mg/mL). Use co-solvents (e.g., PEG-400) for in vivo studies .
- Reactivity : Under basic conditions (pH >9), the amine group may undergo nucleophilic substitution. Monitor pH during synthesis using buffered systems (e.g., phosphate buffer, pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
